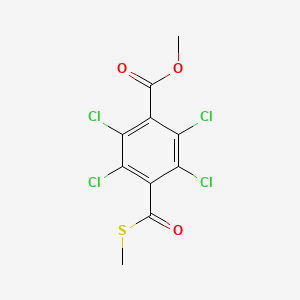![molecular formula C9H6Cl6O B13822796 (1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)
(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[52102,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure and multiple chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions under controlled conditions to introduce the chlorine atoms into the structure. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive chlorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity. The final product is then purified using techniques like distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the removal of chlorine atoms.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols or ketones, while reduction can produce less chlorinated derivatives.
Aplicaciones Científicas De Investigación
(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, or other advanced materials.
Mecanismo De Acción
The mechanism of action of (1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and unique structure allow it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorocyclopentadiene: Another chlorinated compound with a similar structure but different reactivity and applications.
Chlorinated hydrocarbons: A broad class of compounds with varying degrees of chlorination and diverse uses in industry and research.
Uniqueness
(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene is unique due to its specific stereochemistry and tricyclic structure, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H6Cl6O |
|---|---|
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)4-2-16-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+ |
Clave InChI |
CKPWHXBGVRURFU-DDYGQXQVSA-N |
SMILES isomérico |
C1[C@@H]2[C@H](CO1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1C2C(CO1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)


![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)

![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)

![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)

![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)

